molecular formula C23H23FN4O2 B11011573 1-(4-fluoro-1H-indazol-3-yl)-4-[(4-phenylpiperidin-1-yl)carbonyl]pyrrolidin-2-one

1-(4-fluoro-1H-indazol-3-yl)-4-[(4-phenylpiperidin-1-yl)carbonyl]pyrrolidin-2-one

Cat. No.: B11011573
M. Wt: 406.5 g/mol
InChI Key: BLCBRAZGJFOTHU-UHFFFAOYSA-N
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Description

1-(4-fluoro-1H-indazol-3-yl)-4-[(4-phenylpiperidin-1-yl)carbonyl]pyrrolidin-2-one is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluoro-1H-indazol-3-yl)-4-[(4-phenylpiperidin-1-yl)carbonyl]pyrrolidin-2-one typically involves multi-step organic reactions. The starting materials might include 4-fluoroindazole, phenylpiperidine, and pyrrolidinone derivatives. Common synthetic routes could involve:

    Nucleophilic substitution: reactions to introduce the fluoro group.

    Amide bond formation: to link the piperidine and pyrrolidinone moieties.

    Cyclization reactions: to form the indazole ring.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: to accelerate the reactions.

    Solvent selection: to improve solubility and reaction rates.

    Purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluoro-1H-indazol-3-yl)-4-[(4-phenylpiperidin-1-yl)carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially forming oxides or hydroxyl groups.

    Reduction: Removal of oxygen or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Exploring its therapeutic potential, possibly as an anti-inflammatory or anticancer agent.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-1H-indazol-3-yl)-4-[(4-phenylpiperidin-1-yl)carbonyl]pyrrolidin-2-one would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to its observed effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    1H-indazole derivatives: Known for their diverse biological activities.

    Piperidine derivatives: Often explored for their pharmacological properties.

    Pyrrolidinone derivatives: Used in various medicinal chemistry applications.

Uniqueness

1-(4-fluoro-1H-indazol-3-yl)-4-[(4-phenylpiperidin-1-yl)carbonyl]pyrrolidin-2-one stands out due to its unique combination of functional groups, which might confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H23FN4O2

Molecular Weight

406.5 g/mol

IUPAC Name

1-(4-fluoro-1H-indazol-3-yl)-4-(4-phenylpiperidine-1-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C23H23FN4O2/c24-18-7-4-8-19-21(18)22(26-25-19)28-14-17(13-20(28)29)23(30)27-11-9-16(10-12-27)15-5-2-1-3-6-15/h1-8,16-17H,9-14H2,(H,25,26)

InChI Key

BLCBRAZGJFOTHU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C(=O)C3CC(=O)N(C3)C4=NNC5=C4C(=CC=C5)F

Origin of Product

United States

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